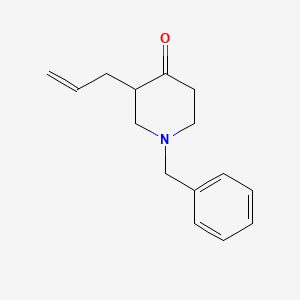

3-Allyl-1-benzylpiperidin-4-one

Description

3-Allyl-1-benzylpiperidin-4-one is a piperidin-4-one derivative characterized by an allyl group at the 3-position and a benzyl group at the 1-position of the piperidine ring.

Properties

IUPAC Name |

1-benzyl-3-prop-2-enylpiperidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO/c1-2-6-14-12-16(10-9-15(14)17)11-13-7-4-3-5-8-13/h2-5,7-8,14H,1,6,9-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVQPGEUORCBSDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1CN(CCC1=O)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Allyl-1-benzylpiperidin-4-one can be achieved through various synthetic routes. One common method involves the reaction of 1-benzyl-4-piperidone with allyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like tetrahydrofuran at room temperature. The product is then purified by column chromatography to obtain the desired compound in high yield .

Industrial Production Methods

In an industrial setting, the production of 3-Allyl-1-benzylpiperidin-4-one may involve continuous flow processes to ensure high efficiency and scalability. The use of catalytic hydrogenation and other advanced techniques can further optimize the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

3-Allyl-1-benzylpiperidin-4-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide.

Reduction: Reduction of the carbonyl group can be achieved using reducing agents such as sodium borohydride, leading to the formation of alcohol derivatives.

Substitution: The allyl and benzyl groups can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, acetic acid.

Reduction: Sodium borohydride, ethanol.

Substitution: Various electrophiles or nucleophiles depending on the desired substitution.

Major Products Formed

Oxidation: N-oxides.

Reduction: Alcohol derivatives.

Substitution: Substituted piperidines with different functional groups.

Scientific Research Applications

3-Allyl-1-benzylpiperidin-4-one has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Mechanism of Action

The mechanism of action of 3-Allyl-1-benzylpiperidin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis and Structural Variations

The pharmacological and physicochemical properties of piperidin-4-one derivatives are heavily influenced by substituents. Below is a comparative analysis with key analogs:

Table 1: Substituent and Molecular Weight Comparison

*Calculated based on empirical formulas.

Key Observations:

- Electronic Effects: Fluorinated analogs (e.g., ) exhibit enhanced electronegativity and metabolic stability compared to the non-fluorinated allyl group in 3-Allyl-1-benzylpiperidin-4-one.

- Hybrid Systems: Compounds like BI 605906 and the thiopyrano-pyrimidine derivative incorporate fused heterocycles, which may improve target affinity but reduce solubility.

Pharmacological Relevance

- D4P Derivatives (e.g., ) : The bis(fluorobenzylidene) substitution in is associated with anticancer and antimicrobial activities due to planar, conjugated systems that intercalate with DNA or inhibit enzymes .

- Heterocyclic Derivatives (e.g., ) : Sulfur and nitrogen-rich systems (e.g., ) often show kinase inhibition or antiviral activity, diverging from the simpler piperidin-4-one scaffold.

Physicochemical Properties

Table 2: Predicted Physicochemical Parameters

| Compound | logP* | PSA* (Ų) | Solubility (mg/mL)* |

|---|---|---|---|

| 3-Allyl-1-benzylpiperidin-4-one | 2.8 | 29 | ~0.5 (moderate) |

| Compound | 4.1 | 45 | ~0.1 (low) |

| Compound | 2.5 | 49 | ~1.2 (high) |

| BI 605906 | 3.9 | 112 | ~0.01 (very low) |

*Predicted using computational tools (e.g., SwissADME).

Biological Activity

3-Allyl-1-benzylpiperidin-4-one is a piperidine derivative that has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by its unique structure, which influences its interactions with various biological targets. Understanding its biological activity is essential for exploring its therapeutic potential.

Chemical Structure

The chemical structure of 3-Allyl-1-benzylpiperidin-4-one can be represented as follows:

3-Allyl-1-benzylpiperidin-4-one interacts with specific receptors and enzymes in the body, potentially influencing neurotransmitter systems. Research indicates that it may exhibit affinity for sigma receptors, which are implicated in various neurological processes and could play a role in the modulation of pain and mood disorders .

Antimicrobial Properties

Studies have shown that 3-Allyl-1-benzylpiperidin-4-one possesses antimicrobial activity. It has been evaluated against various bacterial strains, demonstrating significant inhibitory effects. The compound's mechanism may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial survival.

Antioxidant Activity

The compound has also been studied for its antioxidant properties. Antioxidants are crucial in protecting cells from oxidative stress, which can lead to chronic diseases. In vitro assays have indicated that 3-Allyl-1-benzylpiperidin-4-one can scavenge free radicals effectively, suggesting its potential use as a protective agent against oxidative damage .

Neuroprotective Effects

Research indicates that this compound may exert neuroprotective effects, possibly through its interaction with sigma receptors. These receptors are known to modulate neuroinflammation and neuronal survival, making 3-Allyl-1-benzylpiperidin-4-one a candidate for further investigation in neurodegenerative diseases such as Alzheimer's and Parkinson's .

Study on Antimicrobial Activity

A study conducted by researchers evaluated the antimicrobial efficacy of 3-Allyl-1-benzylpiperidin-4-one against common pathogens including Staphylococcus aureus and Escherichia coli. The results showed that the compound had a Minimum Inhibitory Concentration (MIC) of 32 µg/mL against S. aureus, indicating potent antibacterial activity.

Neuroprotective Study

In a neuroprotective study, the compound was tested in a model of oxidative stress-induced neuronal damage. The results demonstrated that treatment with 3-Allyl-1-benzylpiperidin-4-one significantly reduced neuronal cell death compared to control groups, highlighting its potential as a therapeutic agent for neuroprotection.

Data Table: Summary of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.